2'-Azetidinomethyl-2,4-difluorobenzophenone
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Description
Molecular Structure Analysis
The InChI code for “2’-Azetidinomethyl-2,4-difluorobenzophenone” is 1S/C17H15F2NO/c18-14-5-6-15 (16 (19)10-14)17 (21)13-4-1-3-12 (9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The compound “2’-Azetidinomethyl-2,4-difluorobenzophenone” has a molecular weight of 287.31 .Scientific Research Applications
Light-Stabilized Azo Dyes
2,4-Dihydroxybenzophenone, a compound related to 2'-Azetidinomethyl-2,4-difluorobenzophenone, is known for its role as an ultraviolet absorber. Research has shown that incorporating such ultraviolet absorbers into azo dye chromophores can significantly improve their light fastness, a key property in dye applications (Rajagopal & Seshadri, 1988).
Antitumor Agents
A study on 3-phenoxy-1,4-diarylazetidin-2-ones revealed potent antiproliferative compounds effective against breast cancer cells. These compounds showed promise in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, demonstrating potential as antitumor agents (Greene et al., 2016).
Antibiotic Synthesis
Research has been conducted on the synthesis of [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which are derivatives of azetidinones. These compounds have shown significant activity against Gram-negative bacteria, highlighting their potential in antibiotic development (Woulfe & Miller, 1985).
Nanosized Metal Complexes for Cancer Therapy
Research into nanosized mono- and homobi-nuclear metal complexes of azo dye ligands, including those related to 2'-Azetidinomethyl-2,4-difluorobenzophenone, has shown promising anticancer activity. These complexes were tested against breast and liver carcinoma cells, suggesting potential applications in cancer therapy (Khedr et al., 2019).
Synthesis of 2-Azetidinonyl Compounds
Research on the microwave-assisted synthesis of 2-azetidinonyl 5-(2-benzoyl-phenoxymethyl) 1,3,4-oxadiazoles demonstrates the integration of heterocyclic rings to the benzophenone nucleus, highlighting a high-yielding method for creating compounds with potential pharmaceutical applications (Khanum et al., 2004).
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYMMPODOVNHQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643729 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-2,4-difluorobenzophenone | |
CAS RN |
898755-31-2 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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